o-(beta-Chloroethoxy)-thioanisole
Description
o-(β-Chloroethoxy)-thioanisole is a sulfur-containing aromatic compound characterized by a thioanisole (methyl phenyl sulfide) backbone substituted with a β-chloroethoxy group (-OCH₂CH₂Cl) at the ortho position of the benzene ring. Its molecular formula is C₉H₁₁ClOS, with a molecular weight of 210.70 g/mol. Thioanisole derivatives are widely studied for their roles in organic synthesis, catalysis, and material science due to their electronic and steric effects imparted by substituents .
Properties
Molecular Formula |
C9H11ClOS |
|---|---|
Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11ClOS/c1-12-9-5-3-2-4-8(9)11-7-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
NTDLWYKAECKQCJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Thioanisole (Methyl Phenyl Sulfide)
Structure : C₆H₅SCH₃; molecular weight: 124.20 g/mol.
- Reactivity: Thioanisole exhibits high binding efficiency to chloroperoxidase (CPO) enzymes due to its hydrophobicity, with a dissociation constant ($K_d$) lower than phenol (Table 3 in ).
- Synthetic Applications : Used in chloromethylation reactions with methylal and AlCl₃, yielding para-substituted products (74% yield) with minimal ortho isomer formation (<0.5%) .
- Catalysis : Undergoes sulfoxidation using vanadium-based catalysts (e.g., VIVO complexes), achieving high conversion rates (Tables 7.8–7.9 in ).
2-Bromo-3-(Difluoromethoxy)-thioanisole
Structure : C₈H₇BrF₂OS; molecular weight: 269.11 g/mol.
- Properties : Discontinued commercial availability (CymitQuimica) suggests challenges in synthesis or stability. The bromo and difluoromethoxy substituents likely enhance electrophilic reactivity compared to thioanisole, but steric hindrance may reduce enzymatic binding efficiency .
- Applications: Potential intermediate in pharmaceutical synthesis, though specific data are lacking.
Methyl p-Methylthiobenzyl Ether
Structure : C₉H₁₂OS; molecular weight: 168.26 g/mol.
Methyl Phenyl Sulfoxide
Structure : C₇H₈OS; molecular weight: 140.20 g/mol.
- Properties : Oxidation product of thioanisole; polar sulfoxide group increases solubility in polar solvents.
- Applications : Used in asymmetric synthesis and as a ligand in chiral catalysis .
Key Comparative Data
Table 1: Physicochemical and Reactivity Comparison
Table 2: Catalytic Performance in Sulfoxidation
Notes:
- The β-chloroethoxy group in o-(β-Cl-ethoxy)-thioanisole may sterically hinder catalytic active sites, reducing conversion rates compared to unsubstituted thioanisole.
- Electronic effects from the chloroethoxy group could modulate sulfur’s nucleophilicity, altering reaction pathways .
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